![molecular formula C4H15Cl3NO2RuS2 B3419002 Ruthenium,amminetrichlorobis[(sulfinyl-KS)bis[methane]]-(9CI) CAS No. 134876-10-1](/img/structure/B3419002.png)
Ruthenium,amminetrichlorobis[(sulfinyl-KS)bis[methane]]-(9CI)
Overview
Description
Ruthenium-based complexes, such as the one you mentioned, are an important group of compounds for antitumor drug research and development . They have been used in various applications including biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes .
Synthesis Analysis
Ruthenium-based complexes have been synthesized for various applications, particularly as antibacterial agents. The synthesis often involves targeting bacterial membrane integrity . The steric and electronic characteristics of these complexes can be easily manipulated by selecting suitable condensing aldehydes or ketones and primary amines .Molecular Structure Analysis
The molecular structure of ruthenium complexes often involves atomically dispersed Ru sites on the surface of the catalyst, providing a large number of oxygen adsorption and Li2O2 nucleation sites . The structure of these complexes is often octahedral, providing an extended reservoir of a three-dimensional framework .Chemical Reactions Analysis
Ruthenium complexes have been found to exhibit a broad variety of activities concerning simple Schiff base ligands . They have been used in hydrogen evolution reactions, where the reactivity tuning of metal hydride complexes could adjust the dehydrogenation of alcohols and the hydrogenation of imines .Physical And Chemical Properties Analysis
Ruthenium complexes exhibit a broad variety of activities concerning simple Schiff base ligands. This may be due to the octahedral bonding of both Ru (II) and Ru (III) complexes, which acquire an extended reservoir of a three-dimensional framework .Mechanism of Action
The mechanism of action of ruthenium complexes often involves unique modes of action such as reactive oxygen species (ROS) generation, redox activation, ligand exchange, and depletion of substrates involved in vital cellular processes . They have also been found to destroy the integrity of bacterial cell membranes .
Future Directions
Ruthenium complexes have shown promise in various fields, particularly in antitumor drug research and development . Future prospects include their use in combination therapy, including photodynamic therapy (PDT), photothermal therapy (PTT), photoactivated chemotherapy (PACT), immunotherapy, and their combined application .
properties
IUPAC Name |
azane;methylsulfinylmethane;ruthenium(3+);trichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6OS.3ClH.H3N.Ru/c2*1-4(2)3;;;;;/h2*1-2H3;3*1H;1H3;/q;;;;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBQZFWJCHOVOC-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.CS(=O)C.N.[Cl-].[Cl-].[Cl-].[Ru+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15Cl3NO2RuS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928792 | |
Record name | Ruthenium(3+) chloride--(methanesulfinyl)methane--ammonia (1/3/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134876-10-1 | |
Record name | Ruthenium(3+) chloride--(methanesulfinyl)methane--ammonia (1/3/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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